molecular formula C9H18ClNO2 B1592202 Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride CAS No. 225240-71-1

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride

Cat. No. B1592202
M. Wt: 207.7 g/mol
InChI Key: ZRVPAABDZYFQFB-UHFFFAOYSA-N
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Description

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 225240-71-1 . It has a molecular weight of 207.70 g/mol . The IUPAC name for this compound is ethyl 4-methyl-4-piperidinecarboxylate hydrochloride .


Synthesis Analysis

The synthesis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride can be achieved by adding HCl-1,4-dioxane (4.0 M, 15 mL) solution to an ice-cold solution of i (1 g, 3.68 mmol) in 1,4-dioxane (10 mL) and stirring at room temperature for 30 minutes .


Molecular Structure Analysis

The InChI code for Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is 1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H . The canonical SMILES for this compound is CCOC(=O)C1(CCNCC1)C.Cl .


Physical And Chemical Properties Analysis

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride has a molecular weight of 207.70 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 207.1026065 g/mol . The topological polar surface area of the compound is 38.3 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Organic Synthesis Enhancements : Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride has been utilized in the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation process. This method provides a new pathway for creating complex molecules with high regioselectivity and excellent yields, showcasing the compound's utility in constructing tetrahydropyridine derivatives with potential applications in drug development and material science (Zhu, Lan, & Kwon, 2003).
  • Aminocarbonylation Reactions : The compound has been applied as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions, demonstrating its effectiveness in forming carboxamide derivatives. This reaction is significant for the synthesis of complex organic molecules that have applications in pharmaceuticals and agrochemicals (Takács et al., 2014).

Pharmacological Applications

  • Anticancer Agent Synthesis : Research has explored the synthesis of potential anticancer agents using Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride derivatives. These studies focus on creating pyridooxazines and pyridothiazines to investigate their effects on cancer cell proliferation and survival, indicating the compound's role in developing new anticancer therapies (Temple et al., 1983).

Material Science

  • Corrosion Inhibitors : Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride derivatives have been evaluated as corrosion inhibitors for mild steel, important for industrial applications like pickling processes. These inhibitors demonstrate high efficiency and adherence to the metal surface, providing protection against corrosion. The study highlights the compound's potential in creating environmentally friendly and effective corrosion inhibitors (Dohare et al., 2017).

Safety And Hazards

The safety information for Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

properties

IUPAC Name

ethyl 4-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVPAABDZYFQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598364
Record name Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride

CAS RN

225240-71-1
Record name Ethyl 4-methylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-methylpiperidine-4-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice-cold solution of O1-tert-butyl O4-ethyl 4-methylpiperidine-1,4-dicarboxylate (1 g, 3.68 mmol) in 1,4-dioxane (10 mL) was added HCl-1,4-dioxane (4.0 M, 15 mL) solution. The mixture was stirred at rt for 30 minutes. After completion of reaction (by TLC), solvent was evaporated to obtain brown solid material (0.90 g) that was carried forward to the next step without purification. MS: 172.16 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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